Cas no 1511226-53-1 (1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine)

1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine is a specialized organic compound featuring a cyclobutylamine core linked to a substituted pyrazole moiety. Its unique structure, combining a rigid cyclobutane ring with a sterically hindered pyrazole group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amine and heterocyclic functionalities enhances its reactivity, enabling selective modifications for targeted applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and conformational constraints, which can improve binding affinity and metabolic stability. High purity and well-defined stereochemistry ensure consistency in research and industrial processes.
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine structure
1511226-53-1 structure
Product name:1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
CAS No:1511226-53-1
MF:C9H15N3
Molecular Weight:165.235501527786
CID:6064051
PubChem ID:82596914

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
    • EN300-1807521
    • 1511226-53-1
    • インチ: 1S/C9H15N3/c1-7-8(6-11-12(7)2)9(10)4-3-5-9/h6H,3-5,10H2,1-2H3
    • InChIKey: FYZBRYLQUQLFJG-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NN(C)C=2C)CCC1

計算された属性

  • 精确分子量: 165.126597491g/mol
  • 同位素质量: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • XLogP3: 0.2

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1807521-0.25g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
0.25g
$1170.0 2023-09-19
Enamine
EN300-1807521-10.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
10g
$5528.0 2023-05-23
Enamine
EN300-1807521-1.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
1g
$1286.0 2023-05-23
Enamine
EN300-1807521-2.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
2.5g
$2492.0 2023-09-19
Enamine
EN300-1807521-1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
1g
$1272.0 2023-09-19
Enamine
EN300-1807521-0.1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
0.1g
$1119.0 2023-09-19
Enamine
EN300-1807521-5.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
5g
$3728.0 2023-05-23
Enamine
EN300-1807521-0.05g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
0.05g
$1068.0 2023-09-19
Enamine
EN300-1807521-0.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
0.5g
$1221.0 2023-09-19
Enamine
EN300-1807521-5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine
1511226-53-1
5g
$3687.0 2023-09-19

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine 関連文献

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1511226-53-1 and Product Name: 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine

The compound with the CAS number 1511226-53-1 and the product name 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a dimethylpyrazole moiety linked to a cyclobutane amine core introduces a novel pharmacophore that may exhibit distinct biological activities. This introduction aims to provide a comprehensive overview of the compound's chemical properties, synthetic pathways, and emerging research applications.

Chemically, the compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine is distinguished by its heterocyclic structure, which combines the stability of a cyclobutane ring with the bioisosteric properties of pyrazole derivatives. The dimethylpyrazole substituent enhances the molecule's lipophilicity while maintaining its ability to interact with biological targets. Such structural features are increasingly relevant in modern drug design, where optimizing physicochemical properties is crucial for improving oral bioavailability and target engagement. Recent studies have highlighted the role of pyrazole derivatives in modulating various biological pathways, including enzyme inhibition and receptor binding.

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. One common approach involves the condensation of 1,5-dimethylhydrazine with an appropriate cycloalkanone derivative to form the pyrazole ring, followed by functionalization at the 4-position. Subsequent amination of the cyclobutane core introduces the amine group, yielding the target compound. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with the broader goal of green chemistry in pharmaceutical manufacturing.

From a biological perspective, the compound's potential as a therapeutic agent has been explored in several preclinical studies. The dimethylpyrazole moiety has been shown to enhance binding affinity to certain enzymes and receptors due to its ability to adopt multiple conformations. This flexibility may be exploited to develop molecules with improved selectivity over existing drugs. Notably, research has indicated that derivatives of this class exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating chronic diseases such as arthritis and cardiovascular disorders.

Recent breakthroughs in computational chemistry have further accelerated the discovery process for this compound. Molecular docking simulations have been used to predict binding interactions between 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine and target proteins, providing insights into its mechanism of action. These virtual screening approaches have identified novel analogs with enhanced potency and reduced toxicity. Additionally, crystallographic studies have revealed detailed structural information about how this molecule interacts with biological targets at the atomic level. Such high-resolution data is invaluable for rational drug design and optimization.

The pharmacokinetic profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutan-1-amine is another critical aspect that has been thoroughly investigated. In vitro studies have demonstrated favorable solubility and metabolic stability, suggesting that it may exhibit good oral bioavailability. Furthermore, preliminary animal models have shown that this compound distributes efficiently across various tissues, indicating potential for systemic therapeutic effects. These findings are consistent with other pyrazole-based drugs that have successfully transitioned from preclinical to clinical development.

Future directions in research on this compound include exploring its potential in combination therapies. The unique structural features of dimethylpyrazole-cyclobutane amine hybrids make them attractive for developing polypharmacological agents that can address multiple disease targets simultaneously. Such combinations may improve treatment outcomes by reducing side effects associated with single-agent therapy. Moreover, investigating the compound's role in drug delivery systems could open new avenues for targeted therapy in oncology and other chronic conditions.

In conclusion,1511226-53-1and its corresponding product name,1-(1,5-dimethyl-H-pyrazol-fouryl)cyclobutanoneamine, represent a compelling example of how structural innovation can drive advancements in medicinal chemistry. The combination of computational modeling,* synthetic chemistry,*and biological evaluation*has positioned this molecule as a promising candidate for further development.* As research continues,*additional insights into its* pharmacological properties*and*clinical potential*are expected*to emerge.* These findings will contribute significantly*to our understanding*of how novel chemical entities can be translated into effective therapeutic interventions.*
















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